molecular formula C17H17ClN2O B12579775 Pyrrolidine, 1-[[5-(3-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- CAS No. 613660-95-0

Pyrrolidine, 1-[[5-(3-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl-

Cat. No.: B12579775
CAS No.: 613660-95-0
M. Wt: 300.8 g/mol
InChI Key: KEQRHUITQLNWMX-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[[5-(3-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a pyridinyl carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-[[5-(3-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions. The chlorophenyl and pyridinyl groups are introduced through substitution reactions using appropriate reagents and catalysts. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The process typically includes the use of high-pressure reactors and temperature control systems to optimize the reaction conditions. The final product is purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[[5-(3-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pyrrolidine, 1-[[5-(3-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infections.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[[5-(3-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.

    Pyrrolidine-2-one: Used in the synthesis of various pharmaceuticals.

    Pyrrolizines: Studied for their potential as anti-inflammatory and anticancer agents.

Uniqueness

Pyrrolidine, 1-[[5-(3-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.

Properties

CAS No.

613660-95-0

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

[5-(3-chlorophenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C17H17ClN2O/c1-12-4-3-7-20(12)17(21)15-8-14(10-19-11-15)13-5-2-6-16(18)9-13/h2,5-6,8-12H,3-4,7H2,1H3

InChI Key

KEQRHUITQLNWMX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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